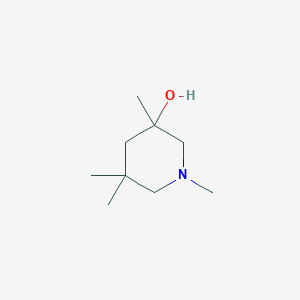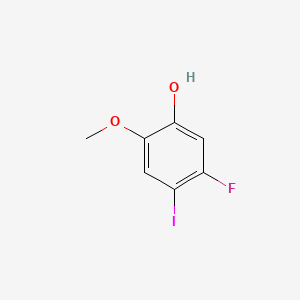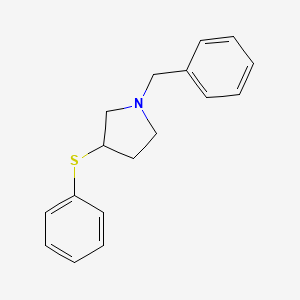
Salicylic acid, 4-sulfanilamido-; Metrasil; p-Sulfanilamidosalicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylic acid, 4-sulfanilamido-, also known as Metrasil or p-Sulfanilamidosalicylic acid, is a compound that combines the properties of salicylic acid and sulfanilamide. This compound is of interest due to its potential applications in various fields, including medicine and industry. Salicylic acid is well-known for its role in plant defense and its use in pharmaceuticals, while sulfanilamide is a key component in antibacterial agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-sulfanilamido- typically involves the sulfonation of salicylic acid followed by the introduction of the sulfanilamide group. One common method involves the reaction of salicylic acid with chlorosulfonic acid to form 4-chlorosulfonylsalicylic acid. This intermediate is then reacted with sulfanilamide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of salicylic acid, 4-sulfanilamido- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Salicylic acid, 4-sulfanilamido- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
科学的研究の応用
Salicylic acid, 4-sulfanilamido- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in plant defense mechanisms and its potential as a growth regulator.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of salicylic acid, 4-sulfanilamido- involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The sulfanilamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
類似化合物との比較
Similar Compounds
Salicylic Acid: Known for its role in plant defense and use in pharmaceuticals.
Sulfanilamide: A key component in antibacterial agents.
Methyl Salicylate: Used in topical analgesics and as a flavoring agent.
Aspirin (Acetylsalicylic Acid): Widely used as an analgesic and anti-inflammatory drug.
Uniqueness
Salicylic acid, 4-sulfanilamido- is unique in that it combines the properties of both salicylic acid and sulfanilamide, offering potential dual benefits in terms of antibacterial activity and other therapeutic effects. This combination makes it a versatile compound with applications in various fields.
特性
分子式 |
C13H12N2O5S |
|---|---|
分子量 |
308.31 g/mol |
IUPAC名 |
2-[(4-aminophenyl)sulfonylamino]oxybenzoic acid |
InChI |
InChI=1S/C13H12N2O5S/c14-9-5-7-10(8-6-9)21(18,19)15-20-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) |
InChIキー |
MJIQEXRPLNHVJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)ONS(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



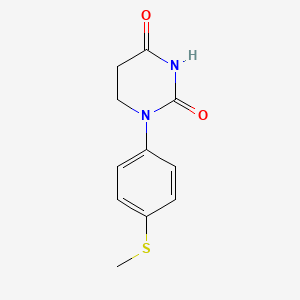

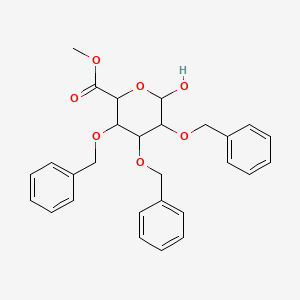
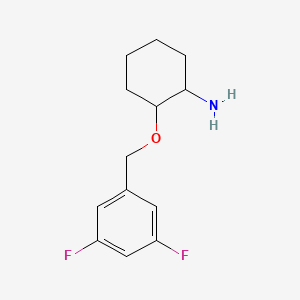
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
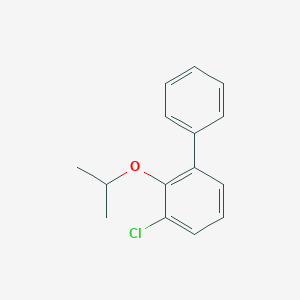
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
![2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)
